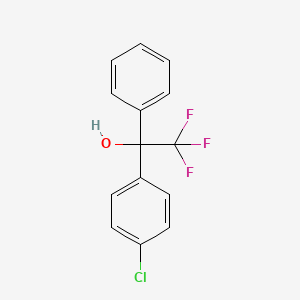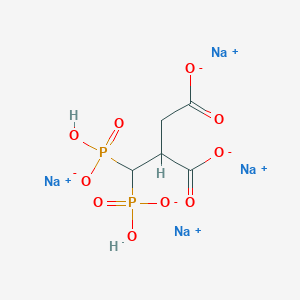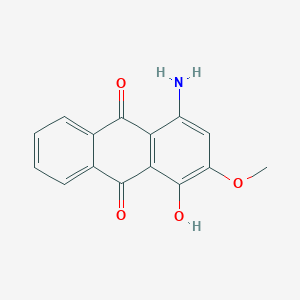
4-Amino-1-hydroxy-2-methoxyanthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-1-hydroxy-2-methoxyanthracene-9,10-dione is an organic compound with the molecular formula C15H11NO4. It is a derivative of anthraquinone, a class of compounds known for their diverse applications in dyes, pigments, and pharmaceuticals. This compound is characterized by the presence of amino, hydroxy, and methoxy functional groups attached to the anthracene backbone, which contribute to its unique chemical properties and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-hydroxy-2-methoxyanthracene-9,10-dione typically involves the functionalization of anthraquinone derivatives. One common method includes the nitration of 1-hydroxy-2-methoxyanthraquinone followed by reduction to introduce the amino group. The reaction conditions often involve the use of concentrated nitric acid for nitration and catalytic hydrogenation for reduction .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale applications .
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-1-hydroxy-2-methoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or sodium ethoxide.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amines.
Substitution: Formation of various substituted anthraquinone derivatives.
Applications De Recherche Scientifique
4-Amino-1-hydroxy-2-methoxyanthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in anticancer therapies due to its structural similarity to anthracycline antibiotics.
Industry: Utilized in the production of high-performance materials and coatings
Mécanisme D'action
The mechanism of action of 4-Amino-1-hydroxy-2-methoxyanthracene-9,10-dione involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in the development of anticancer drugs. Additionally, the compound’s ability to generate reactive oxygen species (ROS) contributes to its antimicrobial and anticancer activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Amino-4-hydroxy-2-methoxyanthracene-9,10-dione
- 1,5-Diamino-4,8-dihydroxyanthraquinone
- 1,8-Dihydroxy-4,5-diaminoanthraquinone
Uniqueness
4-Amino-1-hydroxy-2-methoxyanthracene-9,10-dione is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. Its combination of amino, hydroxy, and methoxy groups allows for versatile chemical modifications and enhances its potential as a bioactive compound .
Propriétés
Formule moléculaire |
C15H11NO4 |
|---|---|
Poids moléculaire |
269.25 g/mol |
Nom IUPAC |
4-amino-1-hydroxy-2-methoxyanthracene-9,10-dione |
InChI |
InChI=1S/C15H11NO4/c1-20-10-6-9(16)11-12(15(10)19)14(18)8-5-3-2-4-7(8)13(11)17/h2-6,19H,16H2,1H3 |
Clé InChI |
NPSOBTGZPYAAGA-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C2=C(C(=C1)N)C(=O)C3=CC=CC=C3C2=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


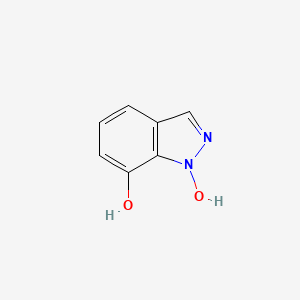
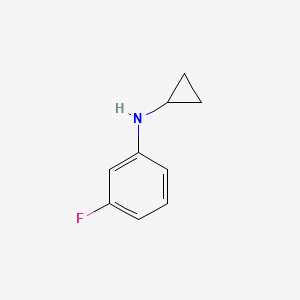
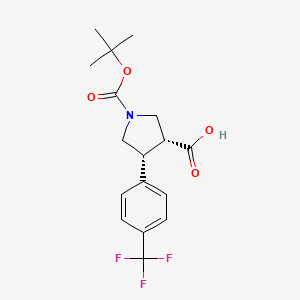
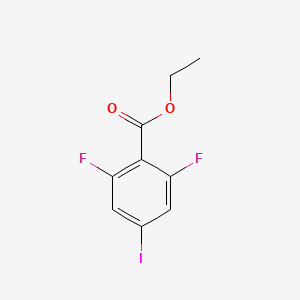
![8-Methylpyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B12971920.png)
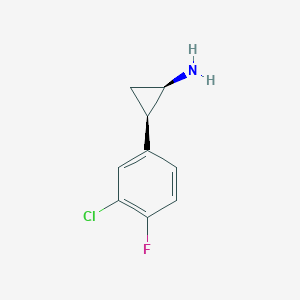
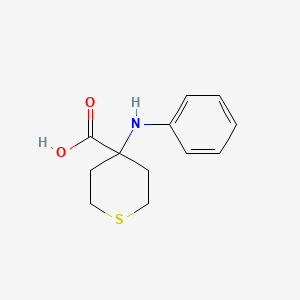
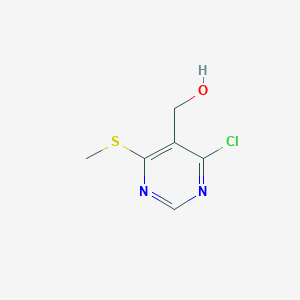
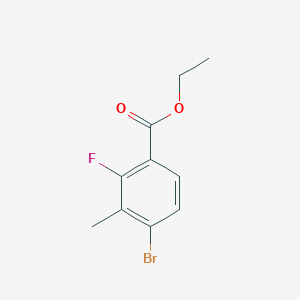
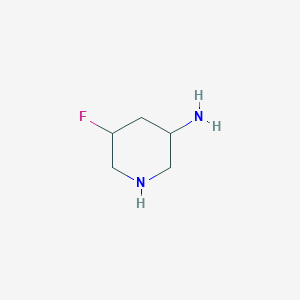
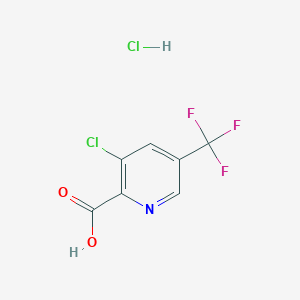
![9-Chloro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B12971962.png)
